Fmoc-3-(9-anthryl)-L-alanine

Catalog No.
S755970
CAS No.
268734-27-6
M.F
C32H25NO4
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-(9-anthryl)-L-alanine

CAS Number

268734-27-6

Product Name

Fmoc-3-(9-anthryl)-L-alanine

IUPAC Name

(2S)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C32H25NO4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m0/s1

InChI Key

OGLRHZZGDZRSHK-PMERELPUSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

Fmoc-L-9-Anthrylalanine;Fmoc-3-(9-anthryl)-L-alanine;268734-27-6;Fmoc-3-(9-anthryl)-Ala-OH;(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(anthracen-9-yl)propanoicacid;C32H25NO4;(2S)-3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;17313_ALDRICH;20787_ALDRICH;AC1MC521;SCHEMBL14265335;17313_FLUKA;20787_FLUKA;CTK8E5918;ZINC2567256;6913AH;AKOS015948695;FL387-1;AK188046;AM001727;AM021440;RT-012870;3B3-067421;(2S)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
  • Fmoc (Fluorenylmethoxycarbonyl protecting group): This group is commonly used in peptide synthesis to temporarily protect the amino group of an amino acid during chain assembly. It can be selectively removed under mild conditions to allow for peptide bond formation.
  • 9-Anthryl moiety: This group attached to the side chain introduces bulky aromatic functionality and fluorescence properties.

These features make Fmoc-3-(9-anthryl)-L-alanine a valuable tool in several scientific research applications:

Peptide Synthesis and Labeling:

  • Fmoc-3-(9-anthryl)-L-alanine can be incorporated into peptides using standard solid-phase peptide synthesis techniques.
  • The anthryl group allows for the fluorescent labeling of the peptide, enabling its detection and monitoring in various assays.

Protein-Protein Interactions:

  • The bulky anthryl group can be used to probe protein-protein interactions by affecting the binding affinity or introducing steric hindrance.
  • The fluorescence of the anthryl moiety can also be used to monitor conformational changes in proteins upon interaction.

Studies of Enzyme Activity:

  • Fmoc-3-(9-anthryl)-L-alanine can be used as a substrate or inhibitor for enzymes to investigate their activity and selectivity.
  • The anthryl group's fluorescence can report on changes in the local environment around the enzymatic active site.

Self-assembling Nanostructures:

  • The combination of the hydrophobic anthryl group and the hydrophilic peptide chain can lead to the formation of self-assembling nanostructures.
  • These nanostructures have potential applications in drug delivery, biosensing, and tissue engineering.

Fmoc-3-(9-anthryl)-L-alanine is a synthetic amino acid derivative characterized by the presence of a 9-anthryl group attached to the third carbon of the alanine backbone. Its empirical formula is C32H25NO4C_{32}H_{25}NO_{4} and it has a molecular weight of approximately 487.56 g/mol. The compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ability to introduce aromatic properties into peptides, which can enhance their biological activity and structural characteristics .

Typical of amino acids and peptide synthesis. Key reactions include:

  • Deprotection Reactions: The Fmoc (9-fluorenylmethyloxycarbonyl) group can be removed under basic conditions, allowing for the formation of peptide bonds with other amino acids.
  • Peptide Bond Formation: It can react with other activated carboxylic acids or amines to form peptide bonds, facilitating the synthesis of larger peptides.
  • Nucleophilic Substitution: The anthracene moiety can undergo electrophilic substitution reactions, which may be utilized for further functionalization .

The incorporation of Fmoc-3-(9-anthryl)-L-alanine into peptides can significantly influence their biological properties. The anthracene moiety contributes to increased hydrophobicity and potential interactions with biological membranes or proteins. Studies have shown that peptides containing this compound exhibit enhanced binding affinities and may demonstrate unique biological activities, such as improved stability against enzymatic degradation .

The synthesis of Fmoc-3-(9-anthryl)-L-alanine typically involves several steps:

  • Protection of L-Alanine: The amino group of L-alanine is protected using the Fmoc group.
  • Formation of the Anthracene Derivative: The 9-anthryl group is introduced through a coupling reaction, often involving coupling reagents such as dicyclohexylcarbodiimide or similar agents.
  • Purification: The final product is purified using chromatography techniques to ensure high purity levels suitable for biological applications .

Fmoc-3-(9-anthryl)-L-alanine has several applications, including:

  • Peptide Synthesis: Utilized in the construction of peptides for research and therapeutic purposes.
  • Fluorescent Probes: Its anthracene moiety allows for fluorescence applications, making it useful in biochemical assays.
  • Drug Design: It serves as a building block in the design of novel therapeutics targeting specific biological pathways .

Interaction studies involving Fmoc-3-(9-anthryl)-L-alanine have focused on its binding properties with various biomolecules. These studies often employ techniques such as:

  • Fluorescence Spectroscopy: To assess binding affinities and interactions with proteins or nucleic acids.
  • NMR Spectroscopy: To analyze conformational changes upon binding.
  • Molecular Docking Studies: To predict potential interaction sites and affinities with target biomolecules .

Fmoc-3-(9-anthryl)-L-alanine shares structural similarities with various other amino acid derivatives. Below are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Fmoc-L-AlanineBasic structure of L-alanineWidely used without additional functional groups
Fmoc-3-Chloro-L-AlanineContains a chlorine atom at the third positionReactive chlorine allows for diverse modifications
Fmoc-PhenylalanineContains a phenyl groupEnhances aromatic interactions
Fmoc-TryptophanContains an indole ringExhibits fluorescence and unique biological properties

Uniqueness of Fmoc-3-(9-anthryl)-L-alanine

The primary distinction of Fmoc-3-(9-anthryl)-L-alanine lies in its unique anthracene moiety, which not only contributes to its photophysical properties but also enhances its hydrophobic interactions compared to other amino acid derivatives. This makes it particularly valuable in applications requiring specific binding affinities or structural stability in peptide formulations .

XLogP3

7.1

Wikipedia

Fmoc-3-(9-anthryl)-L-alanine

Dates

Modify: 2023-08-15

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